9-Azaspiro[5.6]dodecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-azaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-5-11(6-3-1)7-4-9-12-10-8-11/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAATVZJDIHKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Framework and Stereochemical Considerations of 9 Azaspiro 5.6 Dodecane
Defining the 9-Azaspiro[5.6]dodecane Ring System Nomenclature
The name this compound is derived from the systematic nomenclature rules for spiro compounds established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes the molecule's intricate architecture.
The components of the name are broken down as follows:
| Component | Meaning |
| Spiro | Indicates a spiro compound, where two rings share a single atom. |
| [5.6] | These numbers, enclosed in square brackets and separated by a period, denote the number of atoms in each ring bridge, starting with the smaller ring and excluding the spiroatom itself. In this case, one ring has 5 atoms and the other has 6 atoms, forming a cyclohexane (B81311) and a cycloheptane (B1346806) ring, respectively. |
| dodecane | This part of the name specifies the total number of atoms in both rings, including the spiro carbon. For this compound, the total is 12 (5 + 6 + 1 spiro atom). |
| 9-Aza | This prefix indicates that a carbon atom in the bicyclic system has been replaced by a nitrogen atom ("aza"). The number "9" specifies the position of this heteroatom. The numbering of the spirocyclic system starts in the smaller ring at an atom adjacent to the spiro carbon, proceeds around the small ring, through the spiro atom, and then around the larger ring. |
Therefore, this compound consists of a cyclohexane ring and a cycloheptane ring fused at a single carbon atom, with a nitrogen atom located at the 9th position of the cycloheptane ring.
Intrinsic Stereochemical Attributes and Isomerism of Azaspiro[5.6]dodecanes
The unique spirocyclic structure of this compound gives rise to specific stereochemical properties. The conformational restriction imparted by the spiro-carbon is a key feature that influences molecular shape and biological interactions. mdpi.com
Chirality: The spiro carbon itself can be a stereocenter, leading to enantiomers, if the substitution pattern on both rings lacks a plane of symmetry. Even in the unsubstituted parent compound, the introduction of substituents on either the cyclohexane or cycloheptane ring can create one or more stereocenters. For instance, the synthesis of derivatives such as (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol highlights the creation of multiple stereocenters within the azaspiro[5.6]dodecane framework. mdpi.com The stereoselective synthesis of related azaspirocycles often requires the use of chiral auxiliaries to control the stereochemistry during their construction. researchgate.netacs.org
Isomerism: Beyond enantiomers, azaspiro[5.6]dodecanes can exhibit various forms of isomerism:
Constitutional Isomerism: The position of the nitrogen atom can vary, leading to different constitutional isomers, such as 1-Azaspiro[5.6]dodecane, 2-Azaspiro[5.6]dodecane accelachem.com, or 8-Azaspiro[5.6]dodecane. mdpi.commdpi.com
Diastereomerism: When two or more stereocenters are present, diastereomers (stereoisomers that are not mirror images) are possible. These are often designated with cis/trans or R/S descriptors. For example, syntheses of substituted 1-azaspiro[4.4]nonane derivatives often yield a mixture of trans and cis diastereomers, with the trans configuration often being preferred. acs.org
The controlled synthesis of specific stereoisomers is a significant challenge and a primary focus in the chemistry of these compounds, as different isomers can have distinct biological properties. researchgate.net
Conformational Analysis of the Azaspiro[5.6]dodecane Moiety
The conformational behavior of the this compound system is dictated by the interplay between the conformational preferences of the individual rings and the constraints imposed by the spiro fusion.
Cyclohexane Ring: The six-membered ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. It can also exist in higher-energy boat or twist-boat conformations.
Cycloheptane Ring: The seven-membered azepane ring is considerably more flexible than the cyclohexane ring. It has several low-energy conformations of similar stability, including the twist-chair and twist-boat conformations.
The rigid, well-defined three-dimensional structure resulting from these conformational constraints is a primary reason for the utility of the azaspiro[5.6]dodecane scaffold in designing molecules that can bind selectively to biological targets. mdpi.com
Chemical Transformations and Reactivity Profiles of 9 Azaspiro 5.6 Dodecanes
Reactions Involving the Azaspiro Nitrogen Heterocycle
The secondary amine in the 9-azaspiro[5.6]dodecane ring is a primary site for chemical modification, acting as a nucleophile and a base.
N-Alkylation and N-Acylation: The nitrogen atom readily undergoes N-alkylation and N-acylation reactions. For instance, it can be alkylated with various alkyl halides, a common strategy to introduce diverse side chains. nih.gov In one synthetic approach, the nitrogen was functionalized via a Petasis reaction followed by trifluoroacetylation. acs.org Another example involves the N-alkylation of a substituted indole, which is then used in a Mannich reaction with the azaspirocycle. nih.gov Acylation is also a common transformation, often used to install protecting groups or to modify the compound's properties. acs.org
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., 1-bromooctane), NaH, anhydrous DMF | N-Alkyl-9-azaspiro[5.6]dodecane | nih.gov |
| Mannich Reaction | Formaldehyde, acetic acid or ZnCl2, substituted indole | Indolyl Mannich Base | nih.gov |
| Reductive Amination | Indole-3-carbaldehyde, Na(AcO)3BH, anhydrous THF | 3-(9-Azaspiro[5.6]dodecan-9-ylmethyl)indole | nih.gov |
| Amide Coupling | Carboxylic acid, HBTU, DIPEA, DMF | N-Acyl-9-azaspiro[5.6]dodecane | mdpi.com |
Participation in Multicomponent Reactions: The nucleophilicity of the nitrogen atom allows this compound and its derivatives to participate in multicomponent reactions, such as the Mannich reaction. It can be reacted with an aldehyde (like formaldehyde) and an active hydrogen-containing compound (like an indole) to form complex structures in a single step. nih.gov This reactivity is crucial for building libraries of compounds for biological screening.
Modifications of the Carbocyclic Portion of the Spiro[5.6]dodecane System
While reactions at the nitrogen are more common, the carbocyclic framework of the spiro[5.6]dodecane system can also be chemically modified.
Functionalization via Ring-Closing Metathesis (RCM): A key strategy for introducing functionality involves the synthesis of unsaturated spirocycles via RCM. For example, a diene precursor can be cyclized using a Grubbs catalyst to form an 8-azaspiro[5.6]dodec-10-ene derivative. mdpi.comresearchgate.net The resulting double bond serves as a handle for further transformations.
Epoxidation and Ring-Opening: The double bond in the carbocyclic ring can be epoxidized. The resulting epoxide is a versatile intermediate that can undergo regioselective ring-opening with various nucleophiles, such as azides or amines, to introduce new functional groups and stereocenters onto the carbocyclic skeleton. mdpi.comresearchgate.net For example, the epoxide of an N-protected 8-azaspiro[5.6]dodec-10-ene can be opened with an azide (B81097) anion, which can then be converted into a triazole. mdpi.comresearchgate.net
Introduction of Fluorine Atoms: Fluorine atoms can be incorporated into the carbocyclic portion of the spirocycle. For instance, 3,3-difluoro-7-azaspiro[5.6]dodecane has been synthesized, demonstrating that the carbocyclic rings can be substituted with functionalities that significantly alter the molecule's electronic properties. chemrxiv.org
Reductive and Oxidative Transformations
The this compound scaffold and its derivatives can undergo various reductive and oxidative reactions.
Reduction Reactions: Catalytic hydrogenation is used to reduce double bonds within the carbocyclic framework. For example, an 8-azaspiro[5.6]dodec-10-ene derivative can be hydrogenated over a palladium on carbon (Pd/C) catalyst to yield the corresponding saturated 8-azaspiro[5.6]dodecane. chemrxiv.org Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used to reduce carbonyl groups or other reducible functionalities that may be present on substituted derivatives.
Oxidation Reactions: The hydrocarbon skeleton can be oxidized under specific conditions. While detailed examples for the parent this compound are sparse in the provided context, analogous structures can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Such reactions would likely lead to the formation of ketones or other oxidized derivatives on the carbocyclic rings. smolecule.comevitachem.com
| Transformation | Reagent(s) | Substrate | Product | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H2, 10% Pd/C, MeOH | 8-Azaspiro[5.6]dodec-10-ene derivative | Saturated 8-azaspiro[5.6]dodecane derivative | chemrxiv.org |
| General Reduction | LiAlH4 or NaBH4 | Functionalized azaspiro[5.6]dodecane (e.g., with carbonyl) | Reduced derivative (e.g., alcohol) | |
| General Oxidation | KMnO4 or CrO3 | Azaspiro[5.6]dodecane derivative | Oxidized derivative (e.g., ketone) |
Protecting Group Strategies for the this compound Core
In multistep syntheses, the protection of the nitrogen atom is often essential to prevent unwanted side reactions and to direct reactivity to other parts of the molecule.
Common Protecting Groups: The most frequently employed protecting groups for the azaspiro nitrogen are the tert-butyloxycarbonyl (Boc) and trifluoroacetyl (TFA) groups. acs.orgacs.orgmmu.ac.uk The choice of protecting group is critical and depends on the reaction conditions of subsequent steps. For instance, the basicity of the free amine can poison catalysts like the Grubbs catalyst used in RCM, necessitating protection. chemrxiv.org
Orthogonal Protection and Deprotection: In complex syntheses, orthogonal protecting group strategies are vital. This allows for the selective removal of one protecting group in the presence of others. For example, a trifluoroacetyl group was used to protect the nitrogen while a silyl (B83357) ether protected a hydroxyl group elsewhere in the molecule. mmu.ac.uk The silyl ether could be selectively cleaved using a mild acid like pyridinium (B92312) p-toluenesulfonate (PPTS) without affecting the TFA group. mmu.ac.uk The Boc group is typically removed under acidic conditions (e.g., HCl in methanol (B129727) or trifluoroacetic acid), while the TFA group is often cleaved under basic conditions (e.g., KOH in methanol). researchgate.netchemrxiv.org
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Application | Reference |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | (Boc)2O | Acidic conditions (e.g., HCl/MeOH, TFA) | General protection, used in syntheses involving RCM. | acs.orgresearchgate.net |
| TFA (trifluoroacetyl) | Trifluoroacetic anhydride (B1165640) (TFAA) | Basic conditions (e.g., KOH/MeOH) | Orthogonal protection schemes; stable to mildly acidic conditions. | chemrxiv.orgmmu.ac.uk |
Advanced Spectroscopic and Crystallographic Characterization of 9 Azaspiro 5.6 Dodecanes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 9-azaspiro[5.6]dodecane derivatives, providing profound insights into their molecular framework and spatial arrangement.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of individual protons and carbon atoms within the this compound scaffold.
In a study on derivatives of 8-azaspiro[5.6]dodec-10-ene, ¹H NMR spectra were recorded at 400 MHz. mdpi.com For instance, the ¹H-NMR spectrum of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025) displayed characteristic signals for olefinic protons between 5.60 and 5.96 ppm. mdpi.com The corresponding ¹³C-NMR spectrum showed signals for the C=C double bond at 123.2 ppm and 131.2 ppm, and the CH-OH carbon at 78.7 ppm. mdpi.com
The analysis of N,N′-bis(aryl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines revealed signals for methine hydrogen atoms in the seven-membered rings between δ 5.36 and 5.83 ppm in the ¹H NMR spectra. rsc.org The ¹³C NMR spectra of these compounds showed characteristic signals for the carbon atoms of the spiro fragment. rsc.org
A representative ¹H NMR data for a derivative, 3,3-Difluoro-7-azaspiro[5.6]dodecane, is presented below:
¹H NMR (400 MHz, CDCl₃): δ 3.43 (s, 4H, N–CH₂), 1.73 (t, J = 8.4 Hz, 1H), 1.66–1.54 (m, 3H), 1.48–1.40 (m, 9H), 1.25 (s, 1H), 1.08–0.97 (m, 1H).
Similarly, the ¹³C NMR data provides a carbon map of the molecule. For example, in a series of pyrrole (B145914) derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold, the chemical shifts of the spiro carbon and adjacent carbons were identified. mdpi.com
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.43 | s | 4H | N–CH₂ |
| 1.73 | t (J = 8.4 Hz) | 1H | CH |
| 1.66–1.54 | m | 3H | CH₂ |
| 1.48–1.40 | m | 9H | CH₂ |
| 1.25 | s | 1H | CH |
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Chemical Shift (ppm) | Assignment |
|---|---|
| 123.2, 131.2 | C=C |
| 78.7 | CH-OH |
| 57.2, 47.9, 46.0, 42.5 | Carbons adjacent to Nitrogen |
Note: Data is illustrative and based on reported values for similar azaspiro[5.6]dodecane systems. mdpi.com
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals and for elucidating the relative stereochemistry and conformation of 9-azaspiro[5.6]dodecanes. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. sdsu.edu In the context of 9-azaspiro[5.6]dodecanes, COSY spectra are crucial for tracing the proton networks within the six- and seven-membered rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.edu This is particularly useful for differentiating the numerous CH and CH₂ groups within the spirocyclic system. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems and for assigning quaternary carbons. sdsu.edu For 9-azaspiro[5.6]dodecanes, HMBC can confirm the connectivity across the spiro-center and between the rings and any substituents. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing critical information for determining the relative stereochemistry and preferred conformation of the molecule. researchgate.net For instance, NOESY or ROESY can be used to establish the spatial relationship between substituents on the two rings of the this compound core. mmu.ac.uk
In the structural elucidation of derivatives of 8-azaspiro[5.6]dodec-10-ene, 2D correlation spectra such as COSY, NOESY, and HSQC were utilized for complete signal assignment. mdpi.commdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule, thereby confirming its molecular formula. rsc.org HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula from a list of possibilities.
For various derivatives of the azaspiro[5.6]dodecane scaffold, HRMS has been employed to confirm the calculated molecular formulas. mdpi.comresearchgate.net For example, in the synthesis of substituted pyrrole derivatives based on an 8-azaspiro[5.6]dodec-10-ene framework, HRMS was used to verify the elemental composition of the newly synthesized compounds. preprints.org The observed mass-to-charge ratio (m/z) is compared to the calculated value for the proposed molecular formula, and a small mass error provides strong evidence for the correct composition. frontiersin.org
Table 3: Illustrative HRMS Data for a this compound Derivative
| Compound | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| Derivative A | 581.2283 | 581.2284 | C₃₀H₂₉F₄N₆O₂ |
Data adapted from studies on similar azaspiro[5.6]dodecane systems. preprints.org
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecular geometry and stereochemistry.
For derivatives of the azaspiro[5.6]dodecane skeleton, X-ray diffraction has been used to confirm the spirocyclic structure and to establish the relative configuration of stereocenters. researchgate.netresearchgate.net For example, the crystal structure of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride was determined by X-ray diffraction, confirming the molecular connectivity and stereochemistry. mdpi.com Similarly, the structure of a pyrrole derivative of 8-azaspiro[5.6]dodec-10-ene was confirmed by X-ray diffraction analysis. researchgate.net
Crystallographic data for a related tetraoxaspiro[5.6]dodecane derivative has been reported, providing insights into the conformational preferences of the seven-membered ring. semanticscholar.org
Table 4: Representative Crystallographic Data for an Azaspiro[5.6]dodecane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.345(5) |
| β (°) | 98.76(3) |
| Volume (ų) | 1904.5(13) |
Note: Data is illustrative and based on reported values for similar spirocyclic systems.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.
For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the N-H stretching vibration of the secondary amine in the parent compound would be expected in the region of 3300-3500 cm⁻¹. The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.
In the case of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol, characteristic IR bands were observed for the amino group (3304 and 3144 cm⁻¹), the hydroxyl group (1689 cm⁻¹), and C=N and C=C double bonds (1510–1605 cm⁻¹). mdpi.com For pyrrole-substituted 8-azaspiro[5.6]dodec-10-ene derivatives, IR spectra showed characteristic absorptions for N-H, C=O, and other functional groups present in the molecules. mdpi.com
Table 5: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300-3500 |
| O-H Stretch (alcohol) | 3200-3600 (broad) |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (amide) | 1630-1680 |
| C=C Stretch (alkene) | 1620-1680 |
Theoretical and Computational Chemistry Studies of 9 Azaspiro 5.6 Dodecane
Quantum Chemical Calculations for Mechanistic Insights into Azaspirocycle Formation
Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms that lead to the formation of azaspirocycles like 9-Azaspiro[5.6]dodecane. These computational approaches allow for the detailed exploration of potential energy surfaces, enabling the identification of transition states, intermediates, and the determination of reaction pathways.
The formation of the this compound skeleton can be envisaged through various synthetic routes, including intramolecular cyclization reactions. One hypothetical pathway could involve a tandem intramolecular Prins-type cyclization/Schmidt reaction. In such a scenario, quantum chemical calculations can be employed to model the reaction intermediates and transition states. For instance, the Lewis acid-promoted cyclization of a suitable acyclic precursor containing an azide (B81097) and an acetal (B89532) moiety could be investigated. The calculations would aim to determine the activation energies for the key steps: the formation of the spirocyclic carbocation intermediate and the subsequent Schmidt rearrangement to yield the final azaspirocyclic framework.
A critical aspect of these calculations is the accurate prediction of the stereoselectivity of the cyclization. By modeling the transition state conformations, it is possible to understand the origins of facial selectivity and predict the most likely diastereomer to be formed. These computational insights are invaluable for the rational design of stereoselective syntheses of this compound and its derivatives.
Density Functional Theory (DFT) Applications in Reaction Pathway Optimization and Energetics
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure and energetics of molecules. For the synthesis of this compound, DFT calculations can be applied to optimize the geometries of reactants, products, intermediates, and transition states along a proposed reaction pathway. This allows for the construction of a detailed energy profile of the reaction, providing crucial information about its feasibility and kinetics.
For example, in a potential palladium-catalyzed spirocyclization reaction to form the this compound core, DFT can be used to investigate the mechanism, which may involve steps such as oxidative addition, intramolecular carbopalladation, and reductive elimination. The choice of functional and basis set is critical for obtaining accurate results, and various combinations would be benchmarked against experimental data where available. The inclusion of solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM), is also essential for a realistic description of the reaction energetics in solution.
Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Azaspirocyclization Reaction
| Species | B3LYP/6-31G(d) Relative Energy (kcal/mol) | M06-2X/def2-TZVP Relative Energy (kcal/mol) |
| Reactant Complex | 0.0 | 0.0 |
| Transition State 1 | +18.5 | +20.2 |
| Intermediate | -5.2 | -4.8 |
| Transition State 2 | +22.1 | +24.5 |
| Product Complex | -15.8 | -17.3 |
Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from DFT calculations on a reaction pathway.
Conformational Analysis and Prediction through Computational Modeling
The flexibility of the six- and seven-membered rings in this compound gives rise to a complex conformational landscape. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical, chemical, and biological properties. Computational modeling provides a powerful means to explore this landscape and identify the low-energy conformers.
A systematic conformational search can be performed using molecular mechanics force fields, followed by geometry optimization of the located conformers using more accurate quantum mechanical methods like DFT. For the cyclohexane (B81311) ring, chair, boat, and twist-boat conformations would be considered, while the cycloheptane (B1346806) ring can adopt several low-energy conformations, including the chair, boat, and twist-chair forms. The relative energies of the different conformers of this compound would be calculated to determine their populations at a given temperature according to the Boltzmann distribution.
The analysis of the transition states connecting these conformers can provide insights into the dynamics of the ring systems. For instance, the energy barriers for ring inversion can be calculated, which is important for understanding the molecule's behavior in dynamic NMR experiments. A comprehensive conformational analysis is also critical for interpreting experimental spectroscopic data and for understanding how the molecule might interact with biological targets. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Ring Conformations (Six-membered/Seven-membered) | Relative Energy (kcal/mol) |
| 1 | Chair / Twist-Chair | 0.00 |
| 2 | Chair / Twist-Boat | 1.25 |
| 3 | Boat / Twist-Chair | 5.80 |
| 4 | Boat / Twist-Boat | 7.10 |
Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.
Electron Density Distribution Analysis and Intermolecular Interactions
The analysis of the electron density distribution in this compound provides fundamental insights into its chemical bonding and reactivity. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density, allowing for the characterization of chemical bonds and non-covalent interactions. mdpi.com By locating the bond critical points (BCPs) in the electron density, one can determine the nature of the chemical bonds (covalent, ionic, etc.) and their strengths.
The electron density distribution also reveals the location of the lone pairs on the nitrogen atoms, which are key sites for protonation and coordination to metal ions. The molecular electrostatic potential (MESP) map, which can be calculated from the electron density, provides a visual representation of the charge distribution and is useful for predicting the sites of electrophilic and nucleophilic attack.
Furthermore, computational methods can be used to study the intermolecular interactions of this compound. This includes the analysis of hydrogen bonding, where the nitrogen atoms can act as hydrogen bond acceptors, and van der Waals interactions. Understanding these interactions is crucial for predicting the crystal packing of the molecule and its behavior in different solvent environments. Natural Bond Orbital (NBO) analysis can also be employed to investigate donor-acceptor interactions within the molecule and between interacting molecules, providing a deeper understanding of the electronic factors that govern its properties and reactivity. nih.gov
Role As a Synthetic Building Block and Privileged Scaffold in Advanced Chemical Design
Utilization of 9-Azaspiro[5.6]dodecane in the Synthesis of Complex Molecular Architectures
The this compound framework serves as a versatile starting point for the synthesis of intricate molecular architectures. Its inherent structural features, including the spirocenter and the secondary amine, provide multiple points for chemical modification and elaboration. This allows for the construction of diverse and complex molecules with well-defined three-dimensional orientations of functional groups.
A notable example of its application is in the synthesis of nucleoside-like compounds. The azaspirocyclic system can act as a carbocyclic mimic of the sugar moiety in nucleosides, a strategy employed to enhance metabolic stability against enzymatic degradation. For instance, derivatives of 8-azaspiro[5.6]dodecane, a close structural analog, have been utilized in the synthesis of complex purine (B94841) derivatives. In one such synthesis, an epoxide precursor of an 8-azaspiro[5.6]dodecane derivative was reacted with adenine (B156593) in a regioselective epoxide ring-opening reaction to yield N-tert-butoxycarbonyl-((1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol. Subsequent treatment with a saturated methanolic solution of hydrogen chloride afforded the final complex molecule, (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025) mdpi.com. This synthesis highlights the utility of the azaspiro[5.6]dodecane scaffold in creating complex, biologically relevant molecules.
The successful synthesis of such intricate structures underscores the value of the this compound core as a foundational element for building molecules with significant steric and electronic complexity.
Principles of Scaffold Rigidification and Conformational Restriction in Rational Molecular Design
A key principle in modern drug design is the concept of scaffold rigidification. Flexible molecules can adopt numerous conformations, and while this may allow for binding to a target, it often comes at an entropic cost and can lead to off-target effects. By introducing conformational constraints, as is inherent in the this compound scaffold, the molecule is pre-organized into a more defined three-dimensional shape.
This pre-organization can lead to several advantages:
Increased Potency: By reducing the entropic penalty of binding, where a flexible molecule must adopt a specific conformation to fit into a binding site, a rigid scaffold can lead to higher binding affinities and thus greater potency.
Enhanced Selectivity: A conformationally restricted molecule is less likely to bind to unintended biological targets, leading to improved selectivity and a better side-effect profile.
The this compound scaffold, with its spirocyclic nature, serves as an excellent example of this principle in action. Its rigid framework allows for the precise positioning of substituents in space, facilitating the design of ligands that can optimally interact with their biological targets. This strategy is increasingly being employed by medicinal chemists to move away from flat, aromatic structures towards more three-dimensional and lead-like molecules.
Design and Synthesis of Diverse Analogs for Biological Research and Probe Development
The versatility of the this compound scaffold makes it an attractive platform for the design and synthesis of diverse analogs for biological research and as chemical probes to investigate biological systems.
While the direct synthesis of spirocyclic amino acid and glutamate (B1630785) analogs from the this compound scaffold is not extensively documented in the reviewed scientific literature, the principles of their design are well-established within medicinal chemistry. The incorporation of the azaspiro[5.6]dodecane framework into the structure of amino acids or glutamate would result in conformationally constrained mimics.
The rationale for designing such analogs is to restrict the rotational freedom of the amino acid backbone and side chain, thereby mimicking a specific bioactive conformation. For glutamate analogs, this conformational locking could lead to selective agonists or antagonists for different glutamate receptor subtypes, which are important targets in neuroscience research. The spirocyclic core would serve to orient the alpha-amino and carboxyl groups, as well as any side-chain functionality, in a precise and predictable manner.
The synthesis of pyrrole (B145914) derivatives incorporating a scaffold closely related to this compound has been successfully demonstrated, showcasing the utility of this framework in generating novel chemical entities with potential biological activity. Pyrrole-based compounds are of significant interest in drug design due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties mdpi.com.
In a detailed synthetic study, a series of diastereomerically pure pyrrole derivatives were prepared based on an 8-azaspiro[5.6]dodec-10-ene scaffold mdpi.comresearchgate.net. The synthesis commenced from a suitable amine hydrochloride precursor of the azaspirocycle. This precursor was then coupled with various carboxylic acids containing the pyrrole moiety. The coupling reaction was facilitated by an activating agent such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (B91526) (HBTU) mdpi.com.
This approach allowed for the synthesis of a library of novel pyrrole derivatives with the azaspiro[5.6]dodecane core. The successful synthesis and characterization of these compounds, including detailed NMR spectroscopy and, in some cases, X-ray crystallography, confirm the viability of using the azaspiro[5.6]dodecane scaffold to create diverse and structurally complex pyrrole-containing molecules for biological screening mdpi.comresearchgate.net.
Table 1: Synthesis of Pyrrole Derivatives from an 8-Azaspiro[5.6]dodec-10-ene Scaffold
| Compound | Pyrrole Moiety | Yield (%) |
|---|---|---|
| 5 | (5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl) | 79 |
| 6 | (5-(4-Chlorophenyl)-1H-pyrrol-2-yl) | 76 |
| 7 | (5-(4-Fluorophenyl)-1H-pyrrol-2-yl) | 85 |
| 8 | (5-(p-Tolyl)-1H-pyrrol-2-yl) | 84 |
| 9 | (5-(4-Methoxyphenyl)-1H-pyrrol-2-yl) | 70 |
| 10 | (5-(Naphthalen-2-yl)-1H-pyrrol-2-yl) | 81 |
Data sourced from a study on the synthesis of substituted pyrrole derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold.
Historical Context and Future Research Directions for Azaspiro 5.6 Dodecanes
Evolution of Azaspirocycle Synthesis and Research Methodologies
The synthesis of spirocycles, including azaspirocycles, has been a long-standing challenge for organic chemists. rsc.org Early methodologies were often limited in scope and efficiency. However, the increasing recognition of spirocyclic scaffolds as "privileged" structures in drug discovery has catalyzed the development of more sophisticated and robust synthetic strategies. researchgate.netacs.org
Historically, research focused on intramolecular reactions, such as cyclizations and rearrangements, to construct the spirocyclic core. A significant evolution in the field has been the move towards more modular and diversity-oriented approaches that allow for the systematic synthesis of libraries of spirocyclic compounds for screening. tandfonline.com The development of organocatalysis, for instance, has dramatically increased the number of available asymmetric methodologies for creating chiral spirocycles. rsc.org
Key milestones in the evolution of azaspirocycle synthesis include:
Intramolecular Cyclization Strategies: Early methods often relied on the cyclization of precursors already containing the necessary ring systems linked by a suitable tether.
Rearrangement Reactions: Semipinacol rearrangements have been developed as a powerful tool for constructing complex azaspirocyclic systems with good stereocontrol. semanticscholar.orgacs.org This method involves the rearrangement of an intermediate with azacarbenium ion character to form the desired spirocyclic ketone. acs.org
Catalytic Methods: The advent of transition metal catalysis and, more recently, photoredox catalysis has opened new avenues for C-C and C-N bond formation, enabling novel disconnections and more efficient access to complex spirocyclic amines. tandfonline.comnih.gov
Flow Chemistry and Automation: Modern approaches are increasingly utilizing automated flow synthesis to enable the rapid and scalable production of spirocyclic libraries, which is crucial for medicinal chemistry programs. nih.gov
This progression reflects a broader trend in organic synthesis away from bespoke, target-oriented synthesis and towards more flexible platform-based methodologies capable of generating diverse molecular architectures.
Emerging Methodologies and Synthetic Challenges in Spirocyclic Amine Chemistry
Despite significant progress, the synthesis of spirocyclic amines like 9-azaspiro[5.6]dodecane remains challenging. tandfonline.comnih.gov The construction of the quaternary spirocenter, especially in an asymmetric fashion, is a primary hurdle. Furthermore, the synthesis must be scalable and modular to be useful for applications such as drug discovery. nih.gov
Key Synthetic Challenges:
Stereocontrol: Controlling the absolute and relative configuration of substituents on the spirocyclic core is difficult but essential, as different stereoisomers can have vastly different biological activities. tandfonline.com
Ring Strain: The synthesis of smaller, strained spirocycles can be particularly problematic, although these motifs are often desirable for optimizing pharmacokinetic properties. tandfonline.com
Scalability: Many elegant academic syntheses are difficult to scale up for industrial applications due to costly reagents, harsh reaction conditions, or complex purification procedures. tandfonline.com
Limited Starting Materials: The commercial availability of suitably functionalized precursors for building spirocyclic systems can be limited, necessitating lengthy de novo syntheses. nih.gov
To address these challenges, researchers are actively developing innovative synthetic methods. Recent advancements in the synthesis of related azaspiro[5.6]dodecane systems highlight some of these emerging strategies. For example, a modified literature approach has been used to produce an epoxide precursor from commercially available reagents, which then undergoes ring-opening with an azide (B81097) anion, eventually leading to functionalized 8-azaspiro[5.6]dodecane derivatives. mdpi.comresearchgate.net Another route involves the regioselective opening of a spirocyclic epoxide with adenine (B156593) to create complex purine-containing azaspirocycles. mdpi.com
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Photoredox Catalysis | Uses light to generate radical intermediates for bond formation. | Mild reaction conditions, high functional group tolerance. tandfonline.com | Requires specialized equipment, potential for side reactions. |
| Semipinacol Rearrangement | Rearrangement of β-amino alcohols or epoxides to form spirocyclic ketones. | Can create complex structures with high diastereoselectivity. acs.org | Substrate scope can be limited, potential for competing hydrolysis. semanticscholar.org |
| Automated Flow Synthesis | Performs sequential reactions in a continuous stream. | Highly modular, scalable, and enables rapid library synthesis. nih.gov | High initial setup cost, potential for clogging. |
| C-H Activation | Direct functionalization of C-H bonds to form new C-C or C-N bonds. | Atom economical, avoids pre-functionalization of starting materials. | Controlling regioselectivity can be difficult. |
Future Prospects for the this compound Scaffold in Chemical Innovation
The this compound scaffold represents an area of largely unexplored chemical space with significant potential for future innovation, primarily in medicinal chemistry. nih.gov The inherent three-dimensionality of the scaffold is highly desirable for disrupting protein-protein interactions and for achieving higher selectivity for biological targets compared to flatter molecules. rsc.org
Potential Applications:
Drug Discovery: The rigid framework of this compound can precisely position functional groups to interact with biological targets. It can serve as a bioisostere for common cyclic amines like piperidine (B6355638), potentially improving pharmacokinetic profiles, including solubility and metabolic stability, while reducing off-target effects. tandfonline.com Research on related azaspirocycles has already identified compounds with promising activity against tuberculosis and cancer. mdpi.comresearchgate.net
Novel Therapeutics: The nitrogen atom in the 9-position provides a convenient handle for introducing a wide range of substituents, allowing for the fine-tuning of a molecule's properties. This modularity makes the scaffold ideal for use in diversity-oriented synthesis campaigns to identify novel ligands for emergent biological targets. tandfonline.comnih.gov
Chemical Probes and Diagnostics: The unique conformational properties of the scaffold could be exploited in the design of highly selective chemical probes for studying biological systems or as components of diagnostic agents.
The future development of the this compound scaffold will likely be driven by advances in high-throughput synthesis and computational chemistry. tandfonline.comnih.gov As synthetic methods become more streamlined and efficient, we can expect to see the incorporation of this and other novel spirocyclic systems into a growing number of advanced materials and therapeutic agents. tandfonline.com
Q & A
Basic: What synthetic strategies are recommended for 9-Azaspiro[5.6]dodecane, and how can reaction parameters be optimized?
Answer:
Synthesis typically involves spirocyclic ring formation via cycloaddition or intramolecular alkylation. For optimization, use Taguchi experimental design to evaluate critical parameters (e.g., temperature, catalyst ratio, reaction time). Statistical tools like ANOVA identify significant factors (e.g., catalyst loading contributes ~40% variance in yield). Post-optimization, validate conditions with triplicate runs to ensure reproducibility .
Basic: How can researchers ensure the purity of this compound in pharmaceutical applications?
Answer:
Employ HPLC-MS with reference standards (e.g., EP impurities like 8-Azaspiro[4.5]decane-7,9-dione) for impurity profiling. Calibrate using certified materials (e.g., MM0464.08–MM0464.10) to detect halogenated byproducts. Cross-validate with NMR for structural confirmation, focusing on spirocyclic integrity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Use nitrile gloves (inspected pre-use) and flame-retardant lab coats. Avoid skin contact via proper glove removal techniques. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste regulations. Fume hoods are mandatory for aerosol prevention .
Basic: How should researchers conduct a literature review to identify gaps in this compound studies?
Answer:
Use SciFinder or Reaxys with keyword filters (e.g., "spirocyclic amines," "kinetic studies"). Prioritize primary sources; secondary reviews (post-2018) are supplementary. Apply FINER criteria (Feasible, Novel, Ethical) to refine hypotheses, noting understudied areas like enantioselective synthesis .
Advanced: How can response surface methodology (RSM) improve the scalability of this compound synthesis?
Answer:
Design a central composite model to map non-linear relationships between variables (e.g., pressure, solvent ratio). Use ANOVA (Model F-value >50 indicates significance) to isolate key interactions (e.g., temperature × catalyst dosage). Optimize via desirability functions in software like Design Expert, targeting ≥90% yield .
Advanced: What analytical approaches resolve contradictions in reported physicochemical properties (e.g., solubility) of this compound?
Answer:
Perform van’t Hoff analysis across solvents (e.g., dodecane, toluene) to correlate temperature-dependent solubility. Validate with differential scanning calorimetry (DSC) for polymorph identification. If discrepancies persist, re-examine crystallization conditions (e.g., cooling rates) using metastable zone width (MSZW) measurements .
Advanced: How do computational models validate experimental data for this compound’s behavior in multiphase systems?
Answer:
Compare CFD simulations (e.g., droplet size distribution) with experimental laser diffraction data. Use Sauter mean diameter (SMD) as a metric; deviations >10% require recalibration of turbulence models (e.g., k-ε parameters). Iterative validation ensures alignment with empirical results .
Advanced: What strategies mitigate interference from halogenated impurities during this compound analysis?
Answer:
Apply solid-phase extraction (SPE) with C18 cartridges to isolate non-polar impurities (e.g., 4-chlorobutyl derivatives). Quantify via GC-ECD with a DB-5MS column, using internal standards (e.g., MM0464.09) for calibration. Limit detection thresholds to ≤0.1% w/w .
Advanced: How can researchers address low reproducibility in spirocyclic compound synthesis?
Answer:
Document all variables (e.g., stirring rate, degassing steps) using electronic lab notebooks (ELNs) . Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. For critical steps (e.g., ring closure), use in-situ FTIR to monitor reaction progression in real-time .
Advanced: What statistical methods are optimal for analyzing non-linear kinetics in this compound reactions?
Answer:
Implement multivariate adaptive regression splines (MARS) to model rate laws under varying conditions. Compare with traditional Arrhenius fits; discrepancies >15% suggest mechanistic complexities (e.g., autocatalysis). Validate with bootstrapping (≥1000 iterations) to estimate confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
